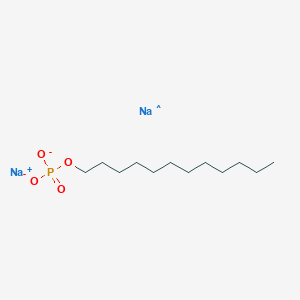
Phosphoricacidmono-n-dodecylester disodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoricacidmono-n-dodecylesterdisodiumsalt can be synthesized through the esterification of phosphoric acid with n-dodecanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid and n-dodecanol in the presence of a catalyst, such as sulfuric acid, to form the monoester. The resulting product is then neutralized with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
Industrial production of phosphoricacidmono-n-dodecylesterdisodiumsalt involves large-scale esterification and neutralization processes. The raw materials, phosphoric acid and n-dodecanol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Phosphoricacidmono-n-dodecylesterdisodiumsalt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid and n-dodecanol.
Oxidation: The alkyl chain can undergo oxidation reactions, resulting in the formation of carboxylic acids or other oxidized derivatives.
Substitution: The sodium ions can be replaced by other cations, such as potassium or calcium, through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Ion-exchange reactions can be performed using solutions of the desired cations.
Major Products Formed
Hydrolysis: Phosphoric acid and n-dodecanol.
Oxidation: Carboxylic acids or other oxidized derivatives of the alkyl chain.
Substitution: Potassium or calcium salts of the mono-n-dodecyl phosphate.
Scientific Research Applications
Phosphoricacidmono-n-dodecylesterdisodiumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, such as emulsification and dispersion of particles.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Utilized in the formulation of pharmaceutical products, including topical creams and ointments, due to its emulsifying properties.
Mechanism of Action
Phosphoricacidmono-n-dodecylesterdisodiumsalt exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the phosphate group interacts with water, reducing surface tension and stabilizing emulsions. This dual interaction allows it to effectively disperse and solubilize hydrophobic compounds in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another surfactant with a similar alkyl chain length but a sulfate group instead of a phosphate group.
Potassium lauryl phosphate: A potassium salt of lauryl phosphate with similar surfactant properties.
Calcium lauryl phosphate: A calcium salt of lauryl phosphate used in similar applications
Uniqueness
Phosphoricacidmono-n-dodecylesterdisodiumsalt is unique due to its specific combination of a long alkyl chain and a phosphate group, which provides distinct surfactant properties. Its ability to form stable emulsions and reduce surface tension makes it particularly valuable in various industrial and scientific applications .
Properties
Molecular Formula |
C12H25Na2O4P- |
|---|---|
Molecular Weight |
310.28 g/mol |
InChI |
InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;;+1/p-2 |
InChI Key |
QLRDMEQEZQSDBJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[Na].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















